(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one
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Overview
Description
5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a heterocyclic compound featuring a pyrazole and imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with thiourea under acidic conditions. The reaction is carried out in ethanol, and the product is obtained after purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
Thiourea: Another precursor used in the synthesis.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar structural features and biological activities.
Uniqueness
5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to its combination of a pyrazole and imidazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N4OS |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
(5E)-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C8H8N4OS/c1-12-4-5(3-9-12)2-6-7(13)11-8(14)10-6/h2-4H,1H3,(H2,10,11,13,14)/b6-2+ |
InChI Key |
IGXWXFSGMNBACF-QHHAFSJGSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/2\C(=O)NC(=S)N2 |
Canonical SMILES |
CN1C=C(C=N1)C=C2C(=O)NC(=S)N2 |
Origin of Product |
United States |
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